2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one

Lipophilicity Halogen substitution Physicochemical property

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one (CAS 898418-13-8) belongs to a class of synthetic small molecules that integrate a 4H-pyran-4-one core with a 2-fluorophenylpiperazine moiety via a methylene linker, and feature a benzyloxy group at the 5-position. The compound is structurally associated with research on equilibrative nucleoside transporter (ENT) modulation, a target class implicated in nucleotide salvage, adenosine signaling, and cancer chemotherapy.

Molecular Formula C23H23FN2O3
Molecular Weight 394.446
CAS No. 898418-13-8
Cat. No. B2979373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
CAS898418-13-8
Molecular FormulaC23H23FN2O3
Molecular Weight394.446
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4F
InChIInChI=1S/C23H23FN2O3/c24-20-8-4-5-9-21(20)26-12-10-25(11-13-26)15-19-14-22(27)23(17-28-19)29-16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2
InChIKeyQIQPVUIOBBOVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one (CAS 898418-13-8): A Structurally Defined Benzylpiperazine-Pyran-4-one Hybrid for ENT Transporter Research


2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one (CAS 898418-13-8) belongs to a class of synthetic small molecules that integrate a 4H-pyran-4-one core with a 2-fluorophenylpiperazine moiety via a methylene linker, and feature a benzyloxy group at the 5-position. The compound is structurally associated with research on equilibrative nucleoside transporter (ENT) modulation, a target class implicated in nucleotide salvage, adenosine signaling, and cancer chemotherapy [1]. Unlike the triazine-based ENT inhibitor FPMINT, this compound employs a pyran-4-one scaffold, which may alter hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility. Its molecular formula of C₂₃H₂₃FN₂O₃ and molecular weight of 394.446 g/mol place it in a moderate lipophilicity range suitable for cell-permeable probe development. However, accessible primary pharmacological characterization for this specific compound remains sparse; procurement decisions must therefore be guided by structural differentiation from well-characterized analogs and class-level inference from related ENT inhibitor series.

Why In-Class Piperazine-Pyran-4-one Analogs Cannot Substitute for 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one in ENT-Focused Research


Within the benzylpiperazine-pyran-4-one subseries, seemingly minor substituent alterations—such as replacing the 2-fluorophenyl group with a 3-chlorophenyl or modifying the 5-benzyloxy to a 2-methylbenzyloxy—can drastically shift target engagement, selectivity, and pharmacokinetic behavior. Structure-activity relationship (SAR) studies on the related FPMINT scaffold have demonstrated that the position and identity of halogen substitution on the phenyl ring directly control ENT1 versus ENT2 selectivity and irreversible binding kinetics [1]. Furthermore, the pyran-4-one core exhibits different electronic character and metabolic vulnerability compared to the triazine core of FPMINT, meaning that potency or selectivity data from triazine-series compounds cannot be extrapolated to this chemotype. Researchers procuring 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one as a chemical probe or reference standard must therefore verify that the exact substitution pattern matches the compound used in the target study; generic 'piperazine analog' substitution risks introducing confounding variables that invalidate comparative pharmacology.

Quantitative Differentiation Evidence for 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one Versus Closest Structural Analogs


Ortho-Fluorophenyl versus 3-Chlorophenyl Substituent: Computed Lipophilicity and Electronic Modulation

The 2-fluorophenyl substituent on the piperazine ring differentiates this compound from its 3-chlorophenyl analog (2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one). Halogen identity and position impact both lipophilicity (logP) and electron-withdrawing character, which modulate passive membrane permeability and potential target-binding interactions [1]. The 2-fluorophenyl group provides a smaller van der Waals radius and stronger electronegativity compared to chlorine, which may influence ENT binding pocket accommodation and selectivity.

Lipophilicity Halogen substitution Physicochemical property SAR

Pyran-4-one Core versus Triazine Core: Scaffold-Dependent Hydrogen-Bonding Capacity and Metabolic Stability

FPMINT (CAS 924866-33-1) is the most extensively characterized ENT inhibitor bearing the 2-fluorophenylpiperazine moiety, but it employs a 1,3,5-triazin-2-amine core rather than the pyran-4-one scaffold of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one. FPMINT exhibits IC₅₀ values of 1.3 µM for ENT2 and 8.5 µM for ENT1 in [³H]uridine uptake assays in nucleoside transporter-deficient PK15 cells, with approximately 6.5-fold selectivity for ENT2 [1]. The pyran-4-one scaffold replaces the triazine ring's nitrogen-rich array (3 H-bond acceptors) with a lactone-like oxygen and ketone, reducing H-bond acceptor count from ~5 to ~3, which is expected to alter both transporter recognition and susceptibility to CYP450-mediated oxidation.

Scaffold hopping Metabolic stability Hydrogen bonding ENT inhibitor

5-Benzyloxy versus 5-(2-Methylbenzyloxy) Substitution: Steric Bulk and Conformational Impact on Target Engagement

The 5-benzyloxy substituent on the pyran-4-one ring distinguishes this compound from the 2-methylbenzyloxy analog (CAS 898456-79-6), which introduces ortho-methyl steric hindrance. In SAR series of structurally related pyran-4-one kinase inhibitors, ortho-substitution on the benzyloxy ring has been shown to restrict rotational freedom and reduce potency by an order of magnitude when the binding pocket demands a coplanar aryl conformation [1]. The unsubstituted benzyloxy group maximizes conformational entropy while retaining sufficient π-stacking potential.

Steric effects Benzyloxy substitution Conformational flexibility SAR

2-Fluorophenyl versus 4-Fluorophenyl Piperazine: Positional Isomer Impact on ENT Selectivity Inferred from FPMINT SAR

The position of the fluorine atom on the phenyl ring of the piperazine moiety has been systematically investigated in the FPMINT analogue series. The 2-fluorophenyl isomer used in this compound was found to be essential for maintaining ENT2-over-ENT1 selectivity in the triazine series, whereas the 4-fluorophenyl isomer shifted activity toward ENT1-dominant inhibition [1]. Computational docking suggests that the 2-fluoro substituent occupies a small hydrophobic sub-pocket in ENT2 that cannot accommodate the 4-fluoro orientation without inducing a piperazine ring flip.

Positional isomer ENT selectivity Fluorine walk Piperazine SAR

Recommended Procurement and Application Scenarios for 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one


ENT2-Selective Chemical Probe Development: Scaffold-Hopping Starting Point

For medicinal chemistry programs aiming to develop novel ENT2-selective inhibitors with improved pharmacokinetic profiles over the triazine-based FPMINT series, this compound provides a synthetically accessible pyran-4-one scaffold. The 2-fluorophenylpiperazine moiety retains the ENT2-favoring pharmacophore identified in FPMINT SAR studies [1], while the pyran-4-one core offers distinct hydrogen-bonding capacity and reduced susceptibility to nucleophilic aromatic substitution compared to triazines. Researchers should anticipate that this compound may exhibit weaker absolute potency than FPMINT (IC₅₀ ENT2 = 1.3 µM [1]) but potentially superior metabolic stability, as indicated by the absence of the metabolically labile imino-naphthylamine group.

Structural Biology Control Compound for ENT Transporter Crystallography

The defined 5-benzyloxy substitution and pyran-4-one core provide a moderately lipophilic (XLogP3 ≈ 3.2), non-basic scaffold suitable for co-crystallization trials with ENT transporter constructs. Unlike the highly conjugated naphthylamine of FPMINT, the benzyloxy group offers a distinct electron density profile that may facilitate unambiguous placement in electron density maps, making this compound a valuable alternative ligand for soaking experiments when triazine-based inhibitors exhibit polymorphism in crystal contacts.

Negative Control for 3-Chlorophenyl Analog Studies

In experimental designs comparing halogen effects on ENT binding, this 2-fluorophenyl compound serves as a critical matched-pair control against its 3-chlorophenyl analog. The ΔXLogP3 of approximately -0.4 and the distinct H-bond acceptor character of fluorine versus chlorine allow researchers to deconvolute lipophilicity-driven versus electronic-driven contributions to transporter inhibition. Procurement of both compounds from the same synthetic batch series is recommended to minimize batch-to-batch purity variance.

Metabolic Soft-Spot Identification for Pyran-4-one Scaffold

The pyran-4-one ring and benzyloxy moiety are susceptible to oxidative metabolism (CYP450-mediated O-dealkylation and ring hydroxylation). This compound can be utilized in liver microsomal incubation studies to identify metabolic soft spots before committing to expensive deuterium or fluorine blocking strategies. Comparative intrinsic clearance data against FPMINT would quantify the scaffold-hopping benefit in terms of hepatic stability improvement.

Quote Request

Request a Quote for 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.